2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid 2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13312252
InChI: InChI=1S/C18H20O5/c1-10(2)7-8-22-15-6-5-13-11(3)14(9-16(19)20)18(21)23-17(13)12(15)4/h5-7H,8-9H2,1-4H3,(H,19,20)
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)CC(=O)O
Molecular Formula: C18H20O5
Molecular Weight: 316.3 g/mol

2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

CAS No.:

Cat. No.: VC13312252

Molecular Formula: C18H20O5

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid -

Specification

Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
IUPAC Name 2-[4,8-dimethyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]acetic acid
Standard InChI InChI=1S/C18H20O5/c1-10(2)7-8-22-15-6-5-13-11(3)14(9-16(19)20)18(21)23-17(13)12(15)4/h5-7H,8-9H2,1-4H3,(H,19,20)
Standard InChI Key RYTMCPUAVMNKLA-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)CC(=O)O
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 2H-chromen-2-one core substituted at positions 3, 4, 7, and 8:

  • Position 3: Acetic acid moiety (–CH2COOH), which enhances hydrophilicity and potential for hydrogen bonding .

  • Position 4 and 8: Methyl groups (–CH3) that contribute to steric effects and metabolic stability .

  • Position 7: A prenyloxy group [(3-methylbut-2-en-1-yl)oxy], introducing lipophilicity and influencing interactions with hydrophobic enzyme pockets .

The molecular formula is C18H20O5, with a molecular weight of 316.3 g/mol. Its IUPAC name, 2-[4,8-dimethyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]acetic acid, reflects these substitutions.

Spectral and Physicochemical Properties

  • SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)CC(=O)O.

  • LogP: Estimated at ~2.5–3.0, indicating moderate lipophilicity suitable for membrane permeability .

  • Hydrogen Bond Donors/Acceptors: 2 donors (carboxylic acid) and 5 acceptors (ketone, ether, ester) .

Synthesis and Structural Optimization

Synthetic Routes

While no direct synthesis is reported for this compound, analogous chromenones are typically synthesized via:

  • Perkin Condensation: Coupling of substituted salicylaldehydes with succinic anhydride under acidic or microwave conditions .

  • Aldol-Lactonization: Cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with acetic acid derivatives .

Microwave-assisted methods reduce reaction times from hours to minutes (e.g., 18–50 min) and improve yields by 10–20% compared to conventional heating .

Structure-Activity Relationships (SAR)

Key SAR insights from related chromenones ( ):

Substitution PositionFunctional GroupImpact on Activity
C3Acetic acidCritical for target binding; esterification reduces potency .
C7PrenyloxyEnhances selectivity for hydrophobic enzyme pockets (e.g., carbonic anhydrase XII) .
C4/C8MethylImproves metabolic stability and pharmacokinetics .

Removal of the C3 acetic acid group or replacement with esters abolishes activity in intestinal anion exchanger (slc26a3) inhibition assays .

Biological Activities and Mechanisms

Carbonic Anhydrase (CA) Inhibition

Chromenones with C7 aryloxy or prenyloxy groups exhibit selective inhibition of tumor-associated isoforms hCA IX/XII over off-target hCA I/II . For example:

  • EMAC10164d (4′-fluorophenyl analog): Ki = 0.46 µM (hCA IX), 0.80 µM (hCA XII) .

  • This compound’s prenyloxy group may similarly enhance selectivity due to hydrophobic interactions with CA active sites .

Intestinal Anion Exchanger (slc26a3) Inhibition

4,8-Dimethylcoumarins with C3 acetic acid inhibit slc26a3-mediated chloride/bicarbonate exchange (IC50 = 0.023–0.035 µM) . Structural analogs of the target compound show comparable activity, suggesting potential utility in treating constipation .

Antioxidant and Antimicrobial Activity

Chromenones with electron-donating groups (e.g., –OCH3) exhibit radical scavenging in DPPH assays (EC50 = 10–50 µM) . The prenyloxy group may augment lipid peroxidation inhibition, though direct data is lacking.

Comparative Analysis with Analogous Compounds

PropertyTarget Compound4,8-Dimethylcoumarin EMAC10164d
Molecular Weight316.3 g/mol316.3 g/mol342.3 g/mol
CA XII KiNot testedN/A0.80 µM
LogP~3.02.83.5
Key SubstituentPrenyloxyMethoxy4′-Fluorophenyl

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